1-Iodonaphthalene-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodonaphthalene-2-acetonitrile is an organic compound with the molecular formula C12H8IN It is a derivative of naphthalene, where an iodine atom is attached to the first carbon and an acetonitrile group is attached to the second carbon of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Iodonaphthalene-2-acetonitrile typically involves the iodination of naphthalene derivatives. One common method is the Sandmeyer reaction, where an arylamine is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often involve the use of anhydrous acetonitrile and a diazotizing agent such as n-butyl nitrite . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Chemischer Reaktionen
1-Iodonaphthalene-2-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form naphthalenes.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are commonly used to form carbon-carbon bonds.
Major products formed from these reactions include various substituted naphthalenes and heterocyclic compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodonaphthalene-2-acetonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Iodonaphthalene-2-acetonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the acetonitrile group. The iodine atom can undergo substitution reactions, while the acetonitrile group can participate in nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Iodonaphthalene-2-acetonitrile can be compared with other halogenated naphthalene derivatives, such as:
- 1-Bromonaphthalene
- 2-Iodonaphthalene
- 1-Chloronaphthalene
Eigenschaften
Molekularformel |
C12H8IN |
---|---|
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
2-(1-iodonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H8IN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
InChI-Schlüssel |
FEFQCMQFVJCGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.